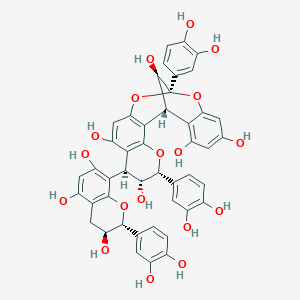
Cinnamtannin D1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnamtannin D1 is a naturally occurring compound classified as an A-type procyanidin trimer. It is primarily isolated from the bark of Cinnamomum cassia and other related species. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cinnamtannin D1 involves the condensation of catechin and epicatechin units. The reaction typically requires acidic conditions to facilitate the formation of the A-type linkage between the flavan-3-ol units. The process can be optimized by controlling the temperature and pH to achieve higher yields .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from natural sources such as the bark of Cinnamomum cassia. The extraction process involves the use of solvents like ethanol or methanol, followed by purification steps such as column chromatography to isolate the compound in its pure form .
化学反応の分析
Types of Reactions
Cinnamtannin D1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: It can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Electrophilic reagents like diazonium salts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phenolic derivatives and quinones, which retain some of the biological activities of the parent compound .
科学的研究の応用
Chemistry: It is used as a model compound to study the behavior of procyanidins and their interactions with other molecules.
Medicine: It exhibits anticancer properties by inducing autophagy and apoptosis in non-small-cell lung carcinoma cells.
作用機序
Cinnamtannin D1 exerts its effects through multiple molecular pathways:
Autophagy Activation: It activates autophagy in pancreatic β-cells via the AMPK/mTOR/ULK1 pathway.
Antioxidant Pathway: It activates the Keap1/Nrf2 antioxidant signaling pathway, reducing oxidative stress and inflammation.
Apoptosis Induction: In cancer cells, it induces apoptosis through the inhibition of the Akt/mTOR pathway and activation of the ERK1/2 pathway.
類似化合物との比較
Cinnamtannin D1 is unique among procyanidins due to its specific A-type linkage, which imparts distinct biological activities. Similar compounds include:
Cinnamtannin B1: Another A-type procyanidin with similar antioxidant properties but different molecular targets.
Procyanidin B2: A B-type procyanidin with a different linkage pattern, exhibiting less potent biological activities compared to this compound.
This compound stands out due to its potent biological activities and specific molecular interactions, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
97233-06-2 |
|---|---|
分子式 |
C45H36O18 |
分子量 |
864.8 g/mol |
IUPAC名 |
(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37-,38+,39+,40+,41+,44+,45-/m0/s1 |
InChIキー |
BYSRPHRKESMCPO-HMQYECKYSA-N |
異性体SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
正規SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
melting_point |
300 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















